molecular formula C9H9NO2 B13623109 1-Isocyanato-2-methoxy-4-methylbenzene

1-Isocyanato-2-methoxy-4-methylbenzene

Cat. No.: B13623109
M. Wt: 163.17 g/mol
InChI Key: XAUHPLSATVSUHQ-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methoxy-4-methylbenzene is an aromatic isocyanate derivative characterized by an isocyanato (-NCO) group at position 1, a methoxy (-OCH₃) group at position 2, and a methyl (-CH₃) substituent at position 4 on the benzene ring. The compound’s structure combines electron-donating groups (methoxy and methyl) with the highly reactive isocyanato group, which is pivotal in polymerization and crosslinking reactions.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-isocyanato-2-methoxy-4-methylbenzene

InChI

InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)9(5-7)12-2/h3-5H,1-2H3

InChI Key

XAUHPLSATVSUHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Isocyanato-2-methoxy-4-methylbenzene

Phosgene-Based Synthesis

The most established and widely used method for preparing this compound is the phosgene route, involving the reaction of the corresponding aromatic amine with phosgene (COCl2) or phosgene equivalents.

Reaction Principle
  • The aromatic amine precursor, 2-methoxy-4-methylaniline, undergoes phosgenation to replace the amino group (-NH2) with an isocyanate group (-N=C=O).
  • The reaction typically proceeds in organic solvents such as toluene under controlled temperature and inert atmosphere to prevent side reactions.
  • Catalysts may be used to improve yield and selectivity.
Typical Reaction Conditions
Parameter Details
Solvent Toluene
Temperature 65–88 °C
Phosgene addition Gradual dosing over 2–4 hours
Atmosphere Inert (e.g., nitrogen or argon)
Catalyst Sometimes used; specific catalysts reported (e.g., 1-isocyanato-2-(methoxymethyl)-3-methylbenzene as a catalyst)
Reaction time 2–4 hours
Purity of product Typically >97% purity
Representative Example from Patent Literature
  • A reaction was carried out by charging toluene with 1-isocyanato-2-(methoxymethyl)-3-methylbenzene catalyst, heating to 65–88 °C, and adding phosgene gradually over 2 to 4 hours.
  • The reaction mixture was maintained under reflux with stirring.
  • The product was isolated with high purity (above 94.9%) and yield, demonstrating the efficiency of the phosgene method for this compound.

Alternative Nonphosgene Methods

Recent research has explored nonphosgene routes to synthesize isocyanates due to the toxicity and handling difficulties of phosgene. These methods often involve:

  • Conversion of aromatic amines to carbamates or other intermediates.
  • Subsequent thermal or catalytic decomposition to yield isocyanates.
  • Use of carbonyl diimidates or other carbonyl transfer reagents.

However, specific nonphosgene synthesis routes for this compound are less documented, with most industrial and research preparations relying on phosgene chemistry due to its established efficiency and scalability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield / Purity Notes
Phosgene Method 2-methoxy-4-methylaniline Phosgene, Toluene 65–88 °C, inert atmosphere, 2–4 h >94.9% purity, high yield Most common industrial method; requires careful handling of phosgene
Nonphosgene Methods Aromatic amines or carbamates Carbonyl diimidates, other carbonyl sources Varied, often higher temperature Limited data Emerging methods; less common for this compound

Mechanistic Insights and Reaction Control

  • The phosgenation reaction proceeds via formation of a carbamoyl chloride intermediate, which rapidly rearranges to the isocyanate.
  • Reaction parameters such as temperature, solvent polarity, and phosgene dosing rate critically affect yield and purity.
  • Use of inert atmosphere prevents hydrolysis of isocyanate to amines or ureas.
  • Catalysts or additives can improve reaction kinetics and suppress side reactions.

Experimental Data and Yields

  • Literature reports yields typically range from 85% to over 95% for the phosgene method.
  • Purity is commonly above 97%, suitable for polymer synthesis applications.
  • Example: In a study, this compound was synthesized by phosgenation in toluene at 85 °C with gradual phosgene addition, yielding a product with 94.9% purity.
  • Reaction monitoring by TLC and LC-MS is standard to ensure completeness.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents like primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products Formed:

    Ureas and Carbamates: Formed from nucleophilic addition reactions.

    Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

1-Isocyanato-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methoxy-4-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity by activating the ring towards electrophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituent types, positions, and functional group modifications:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight CAS Number Key Properties/Applications
1-Isocyanato-2-methoxy-4-methylbenzene -NCO (1), -OCH₃ (2), -CH₃ (4) C₉H₉NO₂ 163.18* Not specified Likely used in polyurethanes, coatings, or adhesives. Electron-donating groups may reduce reactivity compared to nitro-substituted analogs.
1-Isocyanato-4-methoxybenzene -NCO (1), -OCH₃ (4) C₈H₇NO₂ 149.15 5416-93-3 Simpler structure; higher reactivity due to absence of steric hindrance from methyl group. Used in synthesis of ureas and carbamates .
1-Isocyanato-2-methyl-4-nitrobenzene -NCO (1), -CH₃ (2), -NO₂ (4) C₈H₆N₂O₃ 178.15 56309-59-2 Nitro group (-NO₂) is electron-withdrawing, enhancing electrophilicity of -NCO. Suitable for high-performance polymers .
4-Chloro-2-isocyanato-1-methoxybenzene -NCO (2), -OCH₃ (1), -Cl (4) C₈H₅ClNO₂ 182.59 55440-54-5 Chlorine substituent increases chemical stability and resistance to hydrolysis. Potential use in agrochemical intermediates .
1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene -NCO (4), -OCH₃ (2), -OCF₂H (1) C₉H₇F₂NO₃ 227.16 Not specified Difluoromethoxy group enhances lipophilicity and thermal stability. Relevant in pharmaceutical research .
1-Chloro-2-isothiocyanato-4-methoxybenzene -NCS (2), -OCH₃ (4), -Cl (1) C₈H₆ClNOS 199.66 82401-36-3 Isothiocyanato (-NCS) group offers distinct reactivity (e.g., thiourea formation). Used in heterocyclic synthesis .
2,4′-Methylenediphenyl Diisocyanate Two -NCO groups linked via methylene bridge C₁₅H₁₀N₂O₂ 250.25 101-68-8 Diisocyanate used in polyurethane foams and elastomers. Higher functionality increases crosslinking density .

*Calculated based on analogous structures.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-isocyanato-2-methoxy-4-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing the isocyanate group to a substituted benzene ring. A common approach starts with nitration of 2-methoxy-4-methylbenzene, followed by reduction to the amine and subsequent treatment with phosgene or a safer alternative like triphosgene. Key parameters include:

  • Temperature : Controlled between 0–5°C during phosgenation to prevent side reactions .
  • Solvent Choice : Dichloromethane or toluene is used to stabilize intermediates .
  • Catalysts : Lewis acids (e.g., FeCl₃) may enhance regioselectivity in precursor reactions .
    • Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer :

  • FT-IR : The isocyanate group exhibits a sharp peak at ~2250 cm⁻¹ (N=C=O stretch), absent in methoxy or methyl analogs. Methoxy C-O stretches appear at ~1250 cm⁻¹ .
  • ¹³C NMR : The isocyanate carbon resonates at ~120–125 ppm, while carbonyl groups in esters or amides appear at higher shifts (>165 ppm) .
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 177.1 (calculated for C₉H₈NO₂⁺) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The isocyanate group participates in [2+2] or [4+2] cycloadditions due to electron-deficient π-systems. Computational studies (DFT at B3LYP/6-31G*) reveal:

  • Electrophilicity : The N=C=O moiety has a high electrophilicity index (ω = 4.2 eV), favoring nucleophilic attack .
  • Steric Effects : The methoxy group at position 2 directs regioselectivity by hindering ortho positions .
    • Experimental Validation : React with azides under Cu-catalyzed conditions (CuI, 60°C) to form triazoles, confirmed by X-ray crystallography .

Q. How do pH and solvent polarity affect the stability of this compound?

  • Methodological Answer : Stability studies (HPLC tracking over 24 hrs) show:

  • Aqueous Media : Decomposes rapidly in acidic (pH < 5) or basic (pH > 9) conditions via hydrolysis to urea derivatives. Stable in pH 5–9 buffers (e.g., phosphate buffer, 90% retention at 25°C) .
  • Organic Solvents : Stable in anhydrous DMF or THF (<5% degradation over 48 hrs). Polar aprotic solvents stabilize the isocyanate group by reducing nucleophilic attack .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Mitigation includes:

  • Purity Control : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure intermediates .
  • Assay Standardization : Test cytotoxicity (e.g., MTT assay) against consistent cell lines (e.g., HeLa) with controls for solvent effects (DMSO <0.1% v/v) .
  • Meta-Analysis : Compare datasets using QSAR models to identify substituent-driven trends (e.g., methoxy groups enhance membrane permeability) .

Experimental Design & Data Analysis

Q. How to design a kinetic study for thermal decomposition of this compound?

  • Methodological Answer :

  • Conditions : Use TGA/DSC under nitrogen (heating rate 10°C/min, 25–300°C). Monitor mass loss at ~180°C (decarboxylation) .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ). Typical Eₐ ranges: 80–100 kJ/mol .
  • Byproduct Analysis : Trap gaseous products (e.g., CO₂ via FT-IR) and quantify residual methylbenzene derivatives via GC-MS .

Q. What computational tools predict the environmental fate of this compound?

  • Methodological Answer :

  • EPI Suite : Estimate biodegradation (BIOWIN3: <2.5 = persistent) and log Kow (2.1 ± 0.3) for bioaccumulation potential .
  • Molecular Dynamics : Simulate adsorption on indoor surfaces (e.g., silica) using GROMACS. Results show strong physisorption (ΔG = −15 kcal/mol) .

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